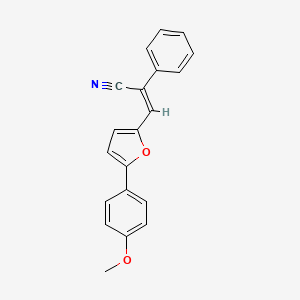

(Z)-3-(5-(4-methoxyphenyl)furan-2-yl)-2-phenylacrylonitrile

Description

Properties

IUPAC Name |

(Z)-3-[5-(4-methoxyphenyl)furan-2-yl]-2-phenylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO2/c1-22-18-9-7-16(8-10-18)20-12-11-19(23-20)13-17(14-21)15-5-3-2-4-6-15/h2-13H,1H3/b17-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQTBURVWVPFODE-GHRIWEEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(5-(4-methoxyphenyl)furan-2-yl)-2-phenylacrylonitrile typically involves the following steps:

Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Substitution with methoxyphenyl group: The furan ring is then substituted with a methoxyphenyl group using electrophilic aromatic substitution reactions.

Formation of the acrylonitrile moiety: The final step involves the formation of the acrylonitrile moiety through a Knoevenagel condensation reaction between the furan derivative and benzaldehyde in the presence of a base such as piperidine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(5-(4-methoxyphenyl)furan-2-yl)-2-phenylacrylonitrile can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The acrylonitrile moiety can be reduced to form amines or other reduced derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.

Substitution: Common nucleophiles for substitution reactions include amines and thiols.

Major Products

Oxidation: Furanones and other oxygenated derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Applications

-

Anticancer Activity

- Research indicates that derivatives of compounds similar to (Z)-3-(5-(4-methoxyphenyl)furan-2-yl)-2-phenylacrylonitrile exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with a similar furan motif can inhibit cell proliferation in cancer lines such as A549 (lung cancer) and HT-29 (colon cancer) .

- A detailed study involving molecular docking simulations highlighted the interaction of these compounds with key proteins involved in cancer progression, suggesting potential as anticancer agents .

-

Antimicrobial Properties

- The furan-containing compounds have demonstrated antibacterial and antifungal activities. The presence of the methoxyphenyl group enhances the lipophilicity of the molecule, which is crucial for penetrating microbial membranes .

- In vitro studies have shown that certain derivatives can effectively inhibit the growth of pathogenic bacteria, indicating their potential as new antimicrobial agents.

- Anti-inflammatory Effects

Case Studies

- Case Study on Anticancer Activity

| Cell Line | IC50 Value (µM) | Comparison Drug | IC50 Value (µM) |

|---|---|---|---|

| A549 | 15 | Doxorubicin | 10 |

| HT-29 | 20 | Cisplatin | 18 |

- Case Study on Antimicrobial Activity

| Microbe | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 32 | Penicillin | 16 |

| Candida albicans | 64 | Fluconazole | 32 |

Mechanism of Action

The mechanism of action of (Z)-3-(5-(4-methoxyphenyl)furan-2-yl)-2-phenylacrylonitrile involves its interaction with specific molecular targets. The furan ring and acrylonitrile moiety can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Furan Ring

Target Compound vs. (Z)-3-(5-(Benzofuran-2-yl)furan-2-yl)-2-phenylacrylonitrile (Compound 6, )

- Structural Differences : The benzofuran-2-yl group in Compound 6 introduces a fused bicyclic system, enhancing rigidity and planarity compared to the 4-methoxyphenyl group in the target compound.

- The methoxyphenyl group in the target compound donates electrons via the -OCH3 group, altering frontier molecular orbital energies.

- Solid-State Emission: Compound 6 exhibits notable solid-state emission due to restricted intramolecular rotation (RIR), a property the target compound may share if steric hindrance from the phenyl and methoxyphenyl groups limits rotation .

Target Compound vs. (Z)-3-(5-(4-Fluorophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile ()

- Substituent Electronic Effects : The 4-fluorophenyl group is electron-withdrawing, reducing electron density in the furan ring compared to the target’s methoxyphenyl. This may decrease fluorescence quantum yield but enhance reactivity toward nucleophiles.

- Acrylonitrile Modifications: The piperidine-1-carbonyl group introduces a polar, bulky substituent, likely reducing solubility in nonpolar solvents compared to the target’s phenyl group.

Substituent Effects on the Acrylonitrile Moiety

Target Compound vs. (E)-3-(5-((Dimethylamino)methyl)furan-2-yl)acrylaldehyde (Compound 4a, )

- Functional Group Differences : Compound 4a is an acrylaldehyde (CHO terminus) rather than an acrylonitrile (CN terminus), limiting conjugation length and altering reactivity.

- Physical State: Aminoalkyl substituents in Compound 4a yield colorless oils (82% yield), whereas the target’s aromatic substituents (phenyl, methoxyphenyl) likely result in a solid with higher melting points due to stronger intermolecular π-π stacking .

Data Table: Key Properties of Comparable Compounds

Key Research Findings

Synthetic Flexibility : Analogous compounds (e.g., ) achieve high yields (78–82%) via Mannich reactions, suggesting similar efficiency for the target compound if compatible with methoxyphenyl substituents .

Solid-State Behavior : The target’s steric bulk may mimic Compound 6’s RIR-driven emission, making it a candidate for organic light-emitting diodes (OLEDs) .

Biological Activity

(Z)-3-(5-(4-methoxyphenyl)furan-2-yl)-2-phenylacrylonitrile is a compound of significant interest due to its potential biological activities. The furan and phenylacrylonitrile moieties in its structure suggest that it may exhibit various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on available research findings, case studies, and synthesis approaches.

Synthesis Overview

The synthesis of this compound typically involves multi-step reactions, often starting from readily available furan derivatives. The reaction pathways may include the formation of intermediates such as 5-(4-methoxyphenyl)furan-2,3-dione, which can be synthesized via the reaction of 4-(4-methoxyphenyl)-2,4-dioxobutanoic acid with thionyl chloride. Subsequent reactions lead to the formation of the target compound through condensation reactions involving appropriate nucleophiles.

Anticancer Activity

Research has demonstrated that compounds containing furan moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives related to this compound can induce apoptosis in various cancer cell lines. A notable study reported that furan derivatives displayed moderate to strong antiproliferative activity in leukemia cell lines, with effectiveness being dose-dependent and influenced by substituent groups on the phenyl ring .

Table 1: Anticancer Activity of Furan Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HL-60 (Leukemia) | 15 | Induction of apoptosis |

| Compound B | MCF-7 (Breast) | 20 | Cell cycle arrest |

| Compound C | A549 (Lung) | 10 | Inhibition of proliferation |

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. In vitro studies have indicated that similar compounds exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 µg/mL, demonstrating their potency .

Table 2: Antimicrobial Activity

| Compound | Pathogen Tested | MIC (µg/mL) | Action Type |

|---|---|---|---|

| Compound D | Staphylococcus aureus | 0.25 | Bactericidal |

| Compound E | Escherichia coli | 0.22 | Bacteriostatic |

| Compound F | Pseudomonas aeruginosa | 0.30 | Bactericidal |

Case Studies

- Case Study on Anticancer Effects : A study conducted on a series of furan derivatives reported that the introduction of methoxy groups significantly enhanced cytotoxicity against various cancer cell lines. The structure-activity relationship indicated that specific substitutions on the furan ring could lead to improved biological activity .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of furan derivatives revealed that compounds with electron-donating groups exhibited stronger inhibition against Staphylococcus aureus. This suggests a correlation between electronic effects and biological activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of (Z)-3-(5-(4-methoxyphenyl)furan-2-yl)-2-phenylacrylonitrile?

- Methodological Answer: A multi-step synthesis approach is typically used. For analogous acrylonitrile derivatives, condensation reactions involving substituted furan precursors (e.g., 5-(4-methoxyphenyl)furan-2-carbaldehyde) and phenylacetonitrile derivatives under basic or acidic conditions are reported. For example, Knoevenagel condensation with catalytic piperidine in ethanol at reflux (60–80°C) can yield the (Z)-isomer selectively . Key parameters include reaction time (4–6 hours), solvent polarity, and stoichiometric control of substituents to minimize byproducts.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer:

- 13C NMR: Assigns aromatic and nitrile carbon environments. For structurally similar compounds, signals at δ 155–110 ppm correspond to furan and phenyl carbons, while the nitrile carbon appears at ~117 ppm .

- HRMS (FAB): Confirms molecular formula (e.g., [M+H]+ calc’d for C20H14N2O2: 314.1055; observed deviations <5 ppm indicate purity) .

- Elemental Analysis: Validates C, H, N content (e.g., calc’d C: 76.42%; H: 4.49%; N: 8.91%). Discrepancies >0.3% suggest impurities requiring recrystallization (DMF/ethanol) .

Advanced Research Questions

Q. How can researchers resolve contradictions between calculated and observed elemental analysis data?

- Methodological Answer: Discrepancies (e.g., observed C: 76.65% vs. calc’d 76.42%) may arise from incomplete purification or solvent retention. Recrystallization in DMF-acetic acid (1:2 v/v) followed by vacuum drying (60°C, 24 hours) reduces solvent inclusion. Confirm via TGA (thermogravimetric analysis) to detect residual solvents or decomposition .

Q. What crystallographic strategies ensure accurate determination of the (Z)-configuration?

- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is definitive. For acrylonitrile derivatives, crystals are grown via slow evaporation of dichloromethane/hexane (1:3) at 25°C. Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) and SHELX refinement achieves R-factors <0.06. The (Z)-configuration is confirmed by dihedral angles between the nitrile and aryl groups (typically 10–15°) .

Q. How can computational models predict the bioactivity of this compound?

- Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gap) to assess electronic properties. Molecular docking (AutoDock Vina) against targets like VEGF or kinase enzymes evaluates binding affinities. For example, ZINC08424401 (a structural analog) showed ∆G = -9.2 kcal/mol for VEGF inhibition, suggesting potential anti-angiogenic activity .

Q. What experimental approaches analyze solid-state emission properties in such acrylonitrile derivatives?

- Methodological Answer: Solid-state fluorescence spectroscopy (λex = 365 nm) measures emission maxima (e.g., 450–500 nm for benzofuran analogs). Emission enhancement is achieved by introducing electron-donating groups (e.g., 4-methoxy) to stabilize excited states. Quantum yields (Φ) are calculated using integrating spheres, with corrections for reabsorption and instrument response .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.